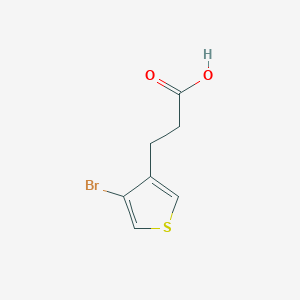

3-(4-Bromothiophen-3-yl)propanoic acid

Descripción

3-(4-Bromothiophen-3-yl)propanoic acid is a brominated thiophene derivative with a propanoic acid side chain. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, confers unique electronic and steric properties. The bromine atom at the 4-position enhances lipophilicity and influences reactivity through inductive effects.

Propiedades

IUPAC Name |

3-(4-bromothiophen-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c8-6-4-11-3-5(6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDONTIWPSHQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531051-34-9 | |

| Record name | 3-(4-bromothiophen-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene derivatives followed by the introduction of the propanoic acid group. One common method involves the bromination of 3-thiophenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for 3-(4-Bromothiophen-3-yl)propanoic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane; room temperature to mild heating.

Reduction: Lithium aluminum hydride, borane; solvents like ether or THF; low temperatures to room temperature.

Major Products Formed

Substitution: Formation of azides, nitriles, or other substituted thiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from the carboxylic acid group.

Aplicaciones Científicas De Investigación

3-(4-Bromothiophen-3-yl)propanoic acid has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: Employed in the development of conductive polymers and organic semiconductors due to its thiophene core.

Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.

Medicinal Chemistry: Explored for its potential use in drug discovery and development.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromothiophen-3-yl)propanoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In materials science, its thiophene core contributes to the electronic properties of polymers and semiconductors. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules .

Comparación Con Compuestos Similares

Substituent Variations on Aromatic Rings

3-[(4-Bromobenzyl)thio]propanoic Acid

- Structure : Features a brominated benzyl group attached via a thioether (-S-) linkage.

- The thioether linkage may enhance metabolic stability compared to ester or amide bonds.

- Applications : Likely used in drug design for targeting sulfur-dependent enzymes or receptors .

3-(2-Bromo-4-fluorophenyl)propanoic Acid

- Structure : Contains bromine (2-position) and fluorine (4-position) on a phenyl ring.

- Key Differences: Electron-withdrawing fluorine increases acidity of the propanoic acid group (pKa ~3.5 vs. ~4.5 for non-fluorinated analogs). Bromine at the 2-position may sterically hinder ortho-substitution reactions.

- Reactivity : Fluorine’s electronegativity directs electrophilic substitution to meta positions .

Heterocyclic Analogs

3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid

- Structure : Pyrazole ring with bromine, methyl, and trifluoromethyl substituents.

- Key Differences :

- The pyrazole ring introduces two nitrogen atoms, enabling hydrogen bonding and metal coordination.

- Trifluoromethyl groups enhance lipophilicity and metabolic resistance.

- Applications: Potential use in agrochemicals due to pyrazole’s bioactivity .

3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)propanoic Acid

- Structure : Pyrazole with 4-bromo and 4-chlorophenyl substituents.

- Key Differences :

Functional Group Modifications

3-Amino-3-(4-Bromophenyl)propanoic Acid

- Structure: Amino group (-NH2) on the propanoic acid chain.

- Key Differences: The amino group introduces basicity (pKa ~9.5), enabling salt formation and improved solubility in acidic media. Potential for Schiff base formation or peptide coupling .

3-(4-Hydroxy-3-nitrophenyl)propanoic Acid

- Structure : Hydroxy and nitro groups on the phenyl ring.

- Key Differences: Nitro group (-NO2) is strongly electron-withdrawing, increasing the acidity of the propanoic acid (pKa ~2.8). Hydroxy group (-OH) facilitates hydrogen bonding and conjugation with nitro, enhancing UV absorption .

Actividad Biológica

3-(4-Bromothiophen-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of 3-(4-Bromothiophen-3-yl)propanoic acid features a bromothiophene ring connected to a propanoic acid moiety. The presence of the bromine atom enhances its reactivity and biological activity.

- Molecular Formula : C₉H₈BrO₂S

- Molecular Weight : 249.13 g/mol

Antimicrobial Activity

Research has indicated that compounds containing bromothiophene structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bromothiophene can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Bromothiophene Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(4-Bromothiophen-3-yl)propanoic acid | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound holds promise as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 3-(4-Bromothiophen-3-yl)propanoic acid has been explored in various studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/AKT pathway.

Case Study: Apoptotic Effects on Cancer Cell Lines

In a study conducted on human breast cancer cell lines (MCF-7), treatment with 3-(4-Bromothiophen-3-yl)propanoic acid resulted in:

- Increased apoptosis rates : Flow cytometry analysis revealed a significant increase in early and late apoptotic cells.

- Downregulation of anti-apoptotic proteins : Western blot analysis showed decreased levels of Bcl-2 and increased levels of Bax.

These results highlight the compound's potential as an anticancer agent.

The biological activity of 3-(4-Bromothiophen-3-yl)propanoic acid can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Cell Proliferation : It has been shown to interfere with cell cycle progression, particularly at the G1 phase.

- Targeting Specific Pathways : The compound modulates key signaling pathways associated with cell survival and proliferation.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.